Cas no 3800-06-4 (2-Amino-4'-fluorobenzophenone)

2-Amino-4'-fluorobenzophenone 化学的及び物理的性質
名前と識別子
-
- (2-Aminophenyl)(4-fluorophenyl)methanone
- 2-Amino-4'-fluorobenzophenone
- (2-aminophenyl)-(4-fluorophenyl)methanone
- Benzophenone,2-amino-4'-fluoro- (6CI,8CI)
- 2-Aminophenyl4-fluorophenyl ketone
- o-(p-Fluorobenzoyl)aniline
- Pitavastatin Impurity 67
- (2-Amino-4'-fluoro-phenyl)-phenyl-methanone
- Methanone, (2-aminophenyl)(4-fluorophenyl)-
- PubChem3249
- 2-(4-fluorobenzoyl)aniline
- KSC495I2F
- 4'-fluoro-2-aminobenzophenone
- 2-Amino-4`-fluorobenzophenone
- 2-Amino-4\\'-fluorobenzophenone
- 2-amino- 4'-fluoro-benzophenone
- FFFXIQFESQNINT-UHFFFAOYSA-N
- 2-aminophenyl 4-f
- 2-aminophenyl 4-fluorophenyl ketone
- CA0188
- SBB063461
- PC1
- DTXSID20431574
- SY013777
- 2-aminophenyl 4-fluorophenyl methanone
- MFCD06658166
- SCHEMBL333734
- Z1227746516
- AC-970
- (2-Amino-4'-fluoro-phenyl)-phenyl-methanone;(2-Amino-phenyl)-(4-fluoro-phenyl)-methanone
- AMY40349
- (2-aminophenyl)(4-fluorophenyl) methanone
- 3800-06-4
- CS-0031398
- FT-0635023
- AS-12704
- EN300-6479199
- AKOS013746813
- 2-Amino-4 inverted exclamation mark -fluorobenzophenone
- A20914
- DB-049224
- (2-Aminophenyl)(4-fluorophenyl)methanone; 2-Aminophenyl 4-Fluorophenyl Ketone; o-(p-Fluorobenzoyl)aniline;
- A2760
- (2-Aminophenyl)(4-fluorophenyl)methanone, 2-(4-Fluorobenzoyl)aniline
-
- MDL: MFCD06658166
- インチ: 1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
- InChIKey: FFFXIQFESQNINT-UHFFFAOYSA-N
- SMILES: FC1C([H])=C([H])C(=C([H])C=1[H])C(C1=C([H])C([H])=C([H])C([H])=C1N([H])[H])=O
計算された属性
- Exact Mass: 215.074642g/mol
- Surface Charge: 0
- XLogP3: 3.4
- 水素結合ドナー数: 1
- Hydrogen Bond Acceptor Count: 3
- 回転可能化学結合数: 2
- Exact Mass: 215.074642g/mol
- 単一同位体質量: 215.074642g/mol
- Topological Polar Surface Area: 43.1Ų
- Heavy Atom Count: 16
- 複雑さ: 248
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
じっけんとくせい
- Color/Form: Yellow powder
- 密度みつど: 1.237
- ゆうかいてん: 127.0 to 131.0 deg-C
- Boiling Point: 390.6℃ at 760 mmHg
- フラッシュポイント: 390.559 °C at 760 mmHg
- Refractive Index: 1.609
- PSA: 43.09000
- LogP: 3.22010
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-Amino-4'-fluorobenzophenone Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: 24/25
- 储存条件:Store at room temperature
2-Amino-4'-fluorobenzophenone 税関データ
- 税関コード:2922399090
- 税関データ:
中国税関コード:
2922399090概要:
2922399090他のアミノアルデヒドアミノケトン及びその塩(アミノキノン及びその塩を含み、酸素含有基を1つ以上含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922399090その他のアミノアルデヒド、アミノケトン、アミノキノン、但し1種以上の酸素官能基を含有する場合を除く、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2-Amino-4'-fluorobenzophenone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6479199-0.5g |
2-(4-fluorobenzoyl)aniline |
3800-06-4 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2760-5G |
2-Amino-4'-fluorobenzophenone |
3800-06-4 | >98.0%(GC)(T) | 5g |
¥290.00 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067483-10g |
(2-Aminophenyl)(4-fluorophenyl)methanone |
3800-06-4 | 98% | 10g |
¥40.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067483-500g |
(2-Aminophenyl)(4-fluorophenyl)methanone |
3800-06-4 | 98% | 500g |
¥1150.00 | 2024-05-16 | |
eNovation Chemicals LLC | Y1291103-500g |
(2-Aminophenyl)(4-fluorophenyl)methanone |
3800-06-4 | 98% | 500g |
$160 | 2024-06-07 | |
Enamine | EN300-6479199-0.1g |
2-(4-fluorobenzoyl)aniline |
3800-06-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Alichem | A019118371-500g |
(2-Aminophenyl)(4-fluorophenyl)methanone |
3800-06-4 | 95% | 500g |
$333.20 | 2023-09-02 | |
Apollo Scientific | PC1569-100g |
2-Amino-4'-fluorobenzophenone |
3800-06-4 | 95+% | 100g |
£72.00 | 2025-02-19 | |
Fluorochem | 223100-5g |
2-Aminophenyl)(4-fluorophenyl)methanone |
3800-06-4 | 95% | 5g |
£12.00 | 2022-02-28 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0724819467-1g |
2-Amino-4'-fluorobenzophenone |
3800-06-4 | 1g |
¥ 29.1 | 2024-07-19 |
2-Amino-4'-fluorobenzophenone Suppliers
2-Amino-4'-fluorobenzophenone 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-Amino-4'-fluorobenzophenoneに関する追加情報
2-Amino-4'-Fluorobenzophenone: A Comprehensive Overview
The compound 2-Amino-4'-Fluorobenzophenone (CAS No. 3800-06-4) is a significant organic compound with a diverse range of applications in various fields, including pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique structure, which combines an amino group (-NH₂) and a fluorine atom in specific positions on the benzophenone backbone. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
Recent studies have highlighted the potential of 2-Amino-4'-Fluorobenzophenone in drug discovery, particularly in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents. The presence of the amino group allows for various chemical modifications, enabling the creation of derivatives with enhanced pharmacological activity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives of 2-Amino-4'-Fluorobenzophenone exhibit potent inhibitory effects against specific protein kinases, which are implicated in various diseases, including cancer and inflammatory disorders.
In addition to its pharmaceutical applications, 2-Amino-4'-Fluorobenzophenone has also found utility in materials science. Its aromatic structure and functional groups make it a valuable building block for constructing advanced materials, such as organic semiconductors and light-emitting polymers. A 2023 research article in *Advanced Materials* reported that derivatives of this compound can be used to fabricate high-performance organic light-emitting diodes (OLEDs) with improved efficiency and stability. The fluorine atom at the 4' position plays a crucial role in modulating the electronic properties of the molecule, enhancing its suitability for such applications.
The synthesis of 2-Amino-4'-Fluorobenzophenone involves a series of well-established organic reactions. Typically, the compound is synthesized through nucleophilic aromatic substitution or coupling reactions, depending on the desired regiochemistry and stereochemistry. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, a 2023 study published in *Green Chemistry* described a palladium-catalyzed cross-coupling reaction that achieves high yields of 2-Amino-4'-Fluorobenzophenone with minimal byproducts.
The physical properties of 2-Amino-4'-Fluorobenzophenone are also noteworthy. It is a crystalline solid with a melting point around 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands due to the conjugated aromatic system, making it suitable for applications in optoelectronics and sensing technologies.
Furthermore, 2-Amino-4'-Fluorobenzophenone has been explored as a photosensitizer in photodynamic therapy (PDT), a treatment modality for cancers and other diseases. Its ability to generate reactive oxygen species (ROS) upon light irradiation makes it an attractive candidate for PDT applications. A 2023 clinical trial reported promising results using derivatives of this compound as photosensitizers, demonstrating enhanced tumor selectivity and reduced side effects compared to conventional PDT agents.
In conclusion, 2-Amino-4'-Fluorobenzophenone (CAS No. 3800-06-4) is a versatile compound with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative solutions in medicine, materials science, and beyond. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic research and industrial applications is expected to grow further.
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